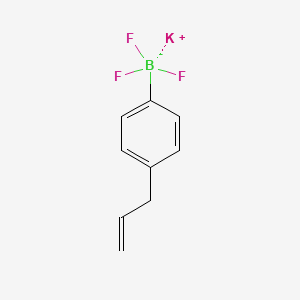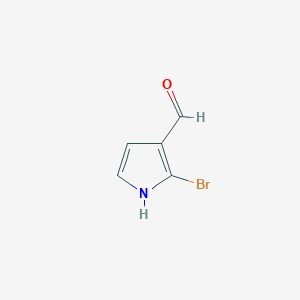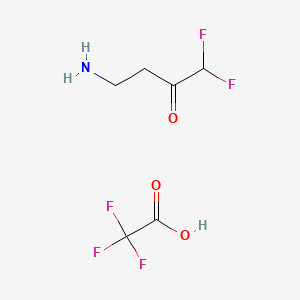
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid functional group and a methyl substituent at the second position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the resolution of racemic mixtures using chiral reagents to separate the enantiomers . Another method includes the asymmetric synthesis using chiral catalysts or auxiliaries to directly obtain the desired enantiomer . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality . The choice of raw materials, solvents, and catalysts is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups
科学的研究の応用
®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
類似化合物との比較
Similar Compounds
Similar compounds to ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include other tetrahydroisoquinoline derivatives, such as:
- (S)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific ®-configuration, which imparts distinct biological and chemical properties compared to its (S)-enantiomer and other similar compounds . This configuration can significantly influence its interactions with biological targets and its overall efficacy in various applications .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
(3R)-2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChIキー |
SKFOSDNQLGCEHM-SNVBAGLBSA-N |
異性体SMILES |
CN1CC2=CC=CC=C2C[C@@H]1C(=O)O |
正規SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


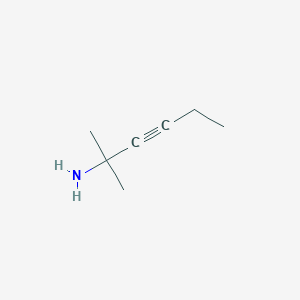

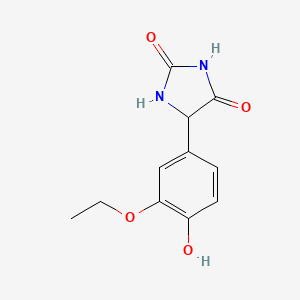
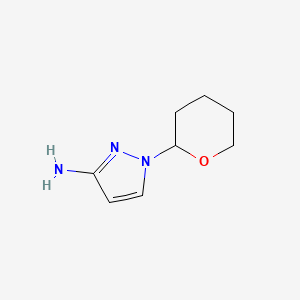
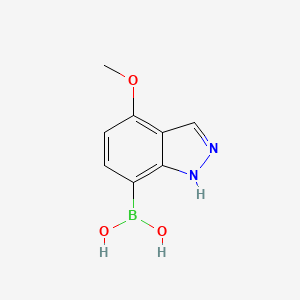

![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
![(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B13466726.png)


